
Meta-analysis of Aspirin Studies: A Comparative
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adomac

Cat. No.: B120944 Get Quote

This guide provides a comprehensive meta-analysis of aspirin's efficacy and safety, drawing

upon data from major clinical trials and observational studies. It is intended for researchers,

scientists, and drug development professionals seeking an objective comparison of aspirin's

performance in cardiovascular disease and cancer prevention against its associated risks.

Data Presentation
The following tables summarize the quantitative data from meta-analyses of randomized

controlled trials (RCTs) and observational studies on the use of aspirin for primary prevention.
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Outcome
Risk Ratio (RR) /
Odds Ratio (OR)

95% Confidence
Interval (CI)

Key Meta-Analysis
Findings

Major Adverse

Cardiovascular Events

(MACE)

0.89 (RR) 0.84 - 0.93

Aspirin use is

associated with a

significant reduction in

MACE.[1]

0.90 (RR) 0.85 - 0.95

A 10% reduction in

major cardiovascular

events was observed

with aspirin use.[2]

Myocardial Infarction

(MI)
0.86 (RR) 0.78 - 0.95

A significant reduction

in the risk of

myocardial infarction

is associated with

aspirin.[1]

0.83 (RR) 0.73 - 0.95

Aspirin use was

associated with a

lower risk of

myocardial infarction

compared to placebo

or no treatment.

0.56 (RR) 0.45 - 0.70

In the Physicians'

Health Study, aspirin

led to a 44% reduction

in the risk of

myocardial infarction.

[3]

Ischemic Stroke 0.84 (RR) 0.76 - 0.93

A significant reduction

in ischemic stroke risk

is observed with

aspirin use.[1]

0.86 (RR) 0.75 - 0.98 Aspirin was

associated with a
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reduction in ischemic

stroke.[2]

All-Cause Mortality 0.98 (RR) 0.93 - 1.02

Aspirin was not

associated with a

significant reduction in

all-cause mortality.[4]

0.94 (RR) 0.89 - 0.99

Some analyses

suggest a slight

reduction in all-cause

mortality.[2]

Major Bleeding 1.42 (RR) 1.26 - 1.60

Aspirin use

significantly increases

the risk of major

bleeding.[1]

1.47 (RR) 1.31 - 1.65

An increased

incidence of major

bleeding is a

significant safety

concern.[4]

Intracranial

Hemorrhage
1.33 (RR) 1.11 - 1.59

The risk of intracranial

hemorrhage is

elevated with aspirin

use.[1]

Gastrointestinal

Bleeding
1.91 (RR) 1.44 - 2.54

Aspirin is associated

with a nearly doubled

risk of gastrointestinal

bleeding.[1]

Cancer Prevention

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4215843/
https://pubmed.ncbi.nlm.nih.gov/30561620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215843/
https://www.researchgate.net/publication/333510274_A_Meta-Analysis_of_Aspirin_for_the_Primary_Prevention_of_Cardiovascular_Diseases_in_the_Context_of_Contemporary_Preventive_Strategies
https://pubmed.ncbi.nlm.nih.gov/30561620/
https://www.researchgate.net/publication/333510274_A_Meta-Analysis_of_Aspirin_for_the_Primary_Prevention_of_Cardiovascular_Diseases_in_the_Context_of_Contemporary_Preventive_Strategies
https://www.researchgate.net/publication/333510274_A_Meta-Analysis_of_Aspirin_for_the_Primary_Prevention_of_Cardiovascular_Diseases_in_the_Context_of_Contemporary_Preventive_Strategies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type
Risk Ratio (RR) /
Odds Ratio (OR)

95% Confidence
Interval (CI)

Key Meta-Analysis
Findings

Overall Cancer Risk 0.89 (RR) 0.87 - 0.91

Aspirin use is

associated with a

significant decrease in

the risk of overall

cancer.[5]

Colorectal Cancer

(CRC)
0.79 (RR) 0.74 - 0.85

Regular aspirin use is

associated with a

reduced risk of

colorectal cancer.[5]

0.74 (OR) 0.56 - 0.97

Meta-analyses of

RCTs show a

protective effect of

aspirin on CRC risk.[6]

Gastric Cancer 0.75 (RR) 0.65 - 0.86

A significant reduction

in the risk of gastric

cancer is associated

with aspirin use.[5]

Esophageal Cancer 0.75 (RR) 0.62 - 0.89

Aspirin use is linked to

a decreased risk of

esophageal cancer.[5]

Breast Cancer 0.92 (RR) 0.88 - 0.96

A meta-analysis of

observational studies

suggests a reduced

risk of breast cancer

with aspirin use.[5]

0.91 (RR) 0.87 - 0.95

Compared with

nonusers, aspirin

users had a reduced

risk of breast cancer.

[7]
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Prostate Cancer 0.94 (RR) 0.90 - 0.99

A modest but

significant reduction in

prostate cancer risk is

associated with

aspirin.[5]

Cancer Mortality 0.79 (HR) 0.73 - 0.84

Aspirin use is

associated with a

reduction of about

20% in cancer deaths

in observational

studies.[8]

0.99 (RR) 0.87 - 1.12

A meta-analysis of

RCTs did not find a

significant reduction in

cancer-related

mortality.[9]

Experimental Protocols
The data presented above are derived from numerous clinical trials. The methodologies of

three landmark randomized controlled trials are detailed below.

Physicians' Health Study (PHS)
Objective: To determine whether low-dose aspirin decreases cardiovascular mortality and if

beta-carotene reduces cancer incidence.[10][11]

Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial

design.[12]

Participants: 22,071 U.S. male physicians aged 40 to 84 years.[13]

Intervention: 325 mg of aspirin (Bufferin) taken every other day, or a placebo.[10]

Participants were also randomized to receive beta-carotene or a placebo.[10]

Follow-up: The aspirin component of the study had an average follow-up of 60.2 months.[11]
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Primary Endpoints: For the aspirin component, the primary endpoint was cardiovascular

mortality. Secondary endpoints included myocardial infarction and stroke.[3]

Women's Health Study (WHS)
Objective: To evaluate the effects of low-dose aspirin and vitamin E in the primary prevention

of cardiovascular disease and cancer in women.

Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial

design.[14]

Participants: 39,876 female health professionals aged 45 years and older with no history of

cardiovascular disease or cancer.[14][15]

Intervention: 100 mg of aspirin on alternate days, or a placebo.[15] Participants were also

randomized to receive vitamin E or a placebo.[15]

Follow-up: The mean follow-up period was 10.1 years.[15]

Primary Endpoints: A composite endpoint of nonfatal myocardial infarction, nonfatal stroke,

and cardiovascular death.[15]

ASPirin in Reducing Events in the Elderly (ASPREE)
Trial

Objective: To determine if daily low-dose aspirin extends disability-free survival in healthy

older adults.[16]

Study Design: A randomized, double-blind, placebo-controlled primary prevention trial.[16]

[17]

Participants: 19,114 individuals aged 70 years or older (or ≥65 for U.S. minorities) without

cardiovascular disease, dementia, or significant physical disability at enrollment.[16]

Intervention: 100 mg of enteric-coated aspirin daily, or a placebo.[17]

Follow-up: The median follow-up was 4.7 years.[16]
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Primary Endpoint: A composite of all-cause mortality, incident dementia, and persistent

physical disability.[17]

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary mechanism of action of aspirin and a typical

workflow for a randomized controlled trial.
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Caption: Aspirin's primary mechanism of action.
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Caption: A typical workflow for a randomized controlled trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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